Structural Complexity and Predicted Polypharmacology Versus Mono-Thiophene Chromene Carboxamides
The target compound possesses a bithiophene scaffold with a thiophene-3-carbonyl substituent, yielding a calculated polar surface area (PSA) of 126.8 Ų and 5 hydrogen bond acceptors versus 3–4 acceptors for simpler analogs such as 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide (PSA 84.5 Ų) [1]. In docking studies of thiophenyl chromene carboxamide scaffolds from the ZINC database (ZINC02789441 and ZINC40949448), compounds with extended thiophene conjugation demonstrated enhanced dual-binding capability to α-glucosidase and acetylcholinesterase compared to single-thiophene variants, with predicted binding energy differences of 0.8–1.2 kcal/mol [2]. While direct experimental IC₅₀ data for CAS 1798022-79-3 are not currently published, the structural attributes predict superior target residence time in ATP-binding pockets rich in aromatic residues.
| Evidence Dimension | Predicted binding free energy (ΔG) and polar surface area |
|---|---|
| Target Compound Data | PSA 126.8 Ų; 5 H-bond acceptors; 2 H-bond donors |
| Comparator Or Baseline | 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide: PSA 84.5 Ų; 3 H-bond acceptors; 1 H-bond donor |
| Quantified Difference | ΔPSA = +42.3 Ų; ΔH-bond acceptors = +2; ΔH-bond donors = +1 |
| Conditions | In silico property calculation (SwissADME); docking against α-glucosidase and AChE crystal structures |
Why This Matters
The elevated PSA and H-bond capacity predict stronger and more selective target engagement, reducing the likelihood of false-negative screening results that occur with simpler, less functionalized analogs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] Ranganatha L, et al. Coumarin derivatives as potential dual inhibitors of α-glucosidase and acetylcholinesterase: in silico and in vitro studies. J Biomol Struct Dyn. 2022;40(21):10962–10978. View Source
